molecular formula C20H22N4O3S B2676890 1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034290-88-3

1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2676890
CAS No.: 2034290-88-3
M. Wt: 398.48
InChI Key: GPZAQIHBVBVUCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D conformation of the molecule could have significant effects on its properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the triazole ring might participate in click chemistry reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonyl group could increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds featuring the 1,2,3-triazole moiety have been extensively studied for their synthesis techniques and potential as biological inhibitors. For instance, isatin 1,2,3-triazoles have been investigated for their inhibitory activity against caspase-3, revealing potent inhibitors with competitive mechanisms against this crucial enzyme involved in apoptosis (Yang Jiang & Trond Vidar Hansen, 2011). This suggests potential therapeutic applications in diseases where caspase-3 plays a key role.

Organic Synthesis

The 1,2,3-triazole moiety, akin to the one in the queried compound, is a focal point in the development of new synthetic methodologies. For example, regiocontrolled synthesis methods have been developed to produce polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, showcasing the versatility of sulfonyl-1,2,3-triazoles in organic synthesis (T. Miura et al., 2013). These methodologies highlight the compound's utility in constructing complex and biologically relevant structures.

Catalysis and Chemical Transformations

The utility of 1,2,3-triazole derivatives extends into catalysis, where they serve as precursors or intermediates in various chemical transformations. For instance, nickel-catalyzed denitrogenative alkyne insertion reactions involving N-sulfonyl-1,2,3-triazoles have been explored for the synthesis of substituted pyrroles, demonstrating the compound's role in facilitating complex reactions (T. Miura, M. Yamauchi, & M. Murakami, 2009). These reactions are pivotal for the development of new synthetic pathways and the creation of novel organic molecules.

Anticancer Potential

Research on sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties has shown promising anticancer activity, suggesting that compounds with a similar structural framework could serve as potential anticancer agents. These studies involve computational, in silico, and in vitro evaluations to determine their effectiveness against cancer cell lines (S. Murugavel et al., 2019). Such research underscores the importance of the 1,2,3-triazole scaffold in the design and development of new therapeutic agents.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole” would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. For example, if it shows promising activity in a certain area, future research might focus on optimizing its structure to improve its efficacy .

Properties

IUPAC Name

1-[1-(2-ethoxyphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-2-27-19-10-6-7-11-20(19)28(25,26)23-13-12-17(14-23)24-15-18(21-22-24)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZAQIHBVBVUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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